3-Chloro-2H-benzo[b][1,4]oxazin-2-one
Overview
Description
3-Chloro-2H-benzo[b][1,4]oxazin-2-one is a heterocyclic compound that features a fused benzene and oxazine ring structure. The presence of chlorine at the third position of the oxazine ring adds to its unique chemical properties. This compound is part of the broader class of benzoxazinones, which are known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Benzo[b][1,4]oxazin-2-ones, a class of compounds to which 3-chloro-2h-benzo[b][1,4]oxazin-2-one belongs, have been reported to display diverse bioactivities such as anti-mycobacterial, anti-inflammatory, anti-hypertensive, anti-fungal, d2 receptor antagonist, antitumor, and inhibitor of platelet aggregation .
Mode of Action
It’s known that the nitrogen atom present in the heterocyclic ring of benzo[b][1,4]oxazin-2-ones plays a crucial role in their chemical reactions .
Biochemical Pathways
The halogen atoms present in the synthesized products of benzo[b][1,4]oxazin-2-ones provide further scope for post-functionalization . This suggests that these compounds may interact with various biochemical pathways.
Pharmacokinetics
One study mentions that a derivative of 2h-benzo[b][1,4]oxazin-3(4h)-one has suitable pharmacokinetic properties for intravenous administration .
Result of Action
Benzo[b][1,4]oxazin-2-ones have been reported to display diverse bioactivities , suggesting that they may have various molecular and cellular effects.
Action Environment
It’s known that the halogenation of benzo[b][1,4]oxazin-2-ones is a microwave-assisted, palladium-catalyzed regioselective process , suggesting that factors such as temperature and the presence of a catalyst may influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2H-benzo[b][1,4]oxazin-2-one can be achieved through various methods. One common approach involves the halogenation of benzo[b][1,4]oxazin-2-ones using N-halosuccinimide under microwave-assisted conditions. This method is efficient and provides good yields . Another method involves the reaction of α-phenylglyoxylic acids with ortho-functionalized anilines in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions using cost-effective and readily available reagents. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its time efficiency and high yields .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2H-benzo[b][1,4]oxazin-2-one undergoes various chemical reactions, including:
Halogenation: The compound can be further halogenated using reagents like N-halosuccinimide.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
N-halosuccinimide: Used for halogenation reactions.
Catalysts: Palladium catalysts are often used in substitution reactions.
Major Products
The major products formed from these reactions include various halogenated derivatives and substituted benzoxazinones .
Scientific Research Applications
3-Chloro-2H-benzo[b][1,4]oxazin-2-one has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with anti-inflammatory, analgesic, and antibacterial properties.
Biological Research: The compound is studied for its potential neuroprotective and antifungal activities.
Industrial Applications: It serves as a building block for the synthesis of photoactive materials and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Benzoxazin-2-one: Lacks the chlorine atom at the third position, resulting in different reactivity and biological activity.
3-Bromo-2H-benzo[b][1,4]oxazin-2-one: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.
2H-benzo[b][1,4]oxazin-3(4H)-one: Another derivative with different substituents, affecting its biological activity.
Uniqueness
The presence of the chlorine atom in 3-Chloro-2H-benzo[b][1,4]oxazin-2-one makes it unique compared to other benzoxazinones. This substitution influences its reactivity, making it suitable for specific chemical reactions and enhancing its biological activity .
Properties
IUPAC Name |
3-chloro-1,4-benzoxazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2/c9-7-8(11)12-6-4-2-1-3-5(6)10-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFBJLVWUWOFTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=O)O2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454615 | |
Record name | 3-Chloro-2H-benzo[b][1,4]oxazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27383-81-9 | |
Record name | 3-Chloro-2H-benzo[b][1,4]oxazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 27383-81-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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